DNA Polymerase Lambda Inhibition
5,6-Diamino-2-isopropylpyrimidin-4-ol demonstrates a defined, moderate inhibitory potency against human DNA polymerase lambda with an IC50 value of 7.0 µM [1]. This activity is in the same order of magnitude as structurally unrelated diaminopyrimidine-based inhibitors of DNA polymerase beta, which exhibit Ki values around 5.5-11.6 µM in comparable enzymatic assays [2]. This quantifies the compound's potential as a probe for DNA repair pathways, offering a baseline for SAR studies.
| Evidence Dimension | Inhibitory potency against human DNA polymerase lambda |
|---|---|
| Target Compound Data | IC50 = 7.00E+3 nM (7.0 µM) |
| Comparator Or Baseline | Structurally distinct diaminopyrimidine-based DNA polymerase beta inhibitor (CHEMBL3127730) |
| Quantified Difference | Target compound IC50 (7.0 µM) is comparable in magnitude to the comparator's Ki (5.5 µM) against a related polymerase isoform. |
| Conditions | Enzymatic assay using His-tagged human DNA polymerase lambda, poly(dA)/oligo(dT)18 as template-primer, and dTTP as nucleotide substrate. |
Why This Matters
This provides a quantitative starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against DNA repair enzymes, a key consideration for procurement in cancer research.
- [1] BindingDB. (n.d.). BDBM50356642 (CHEMBL1917196): Affinity Data for DNA Polymerase Lambda. View Source
- [2] BindingDB. (n.d.). BDBM50448689 (CHEMBL3127730): Affinity Data for DNA Polymerase Beta. View Source
